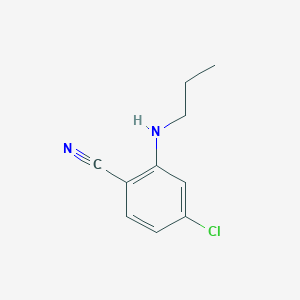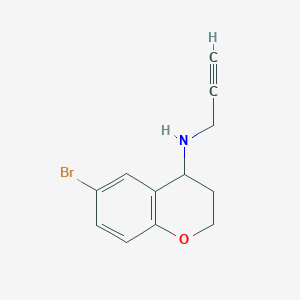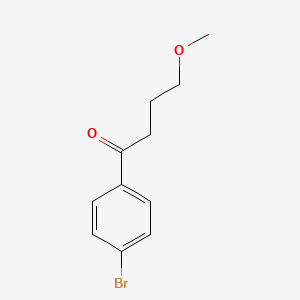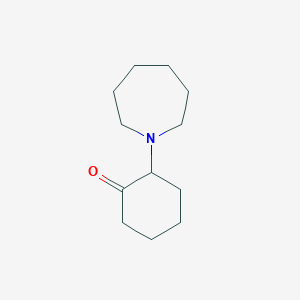
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one
Vue d'ensemble
Description
2,2,2-Trifluoroacetophenone is an organic compound with the formula CF3COC6H5. It is also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .
Synthesis Analysis
This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) which is further attached to a trifluoromethyl group (CF3) .Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.12. It has a refractive index of 1.458 (lit.) and a boiling point of 165-166 °C (lit.). The density of the compound is 1.24 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Biomedical Imaging
Trifluoroethoxy groups are increasingly featured in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). The substitution with a trifluoroethoxy group could improve the quantification of tracer uptake, especially in brain imaging .
Pharmaceutical Development
The unique properties of trifluoroethoxy groups, such as their ability to influence solubility and stability, make them valuable in the development of pharmaceuticals. They can be used to modify the pharmacokinetic properties of drugs .
Material Science
Trifluoroethoxy-substituted phthalocyanines show enhanced solubility and spectroscopic properties due to the specific properties of fluorine. This makes them suitable for use in material science applications, such as the development of organic semiconductors .
Chemical Synthesis
The trifluoroethoxy group’s reactivity can be harnessed in chemical synthesis to create novel compounds with potential applications across various fields, including organic chemistry and materials science .
Analytical Chemistry
In analytical chemistry, trifluoroethoxy compounds can be used as reagents or functional groups to improve the detection and quantification of chemical species in complex mixtures .
Environmental Science
Trifluoroethoxy compounds may be used in environmental science to study the behavior and impact of fluorinated compounds in ecosystems, given their unique chemical properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSBQDVDCMZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



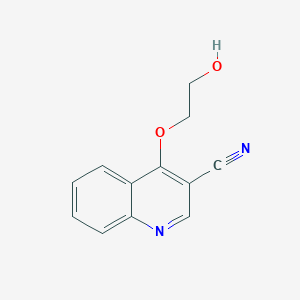

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
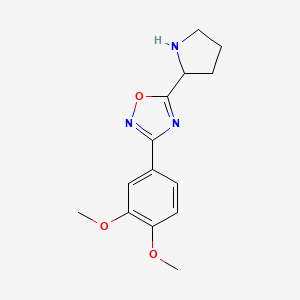
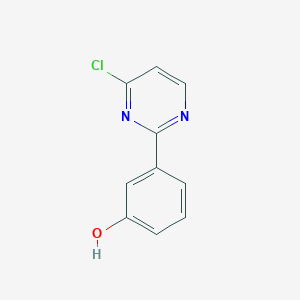


![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

